molecular formula C10H10BrClF2O B14067991 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene

Cat. No.: B14067991
M. Wt: 299.54 g/mol
InChI Key: FWCOOYFKZXFMIC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene is a versatile bifunctional synthetic intermediate critical in modern drug discovery, particularly for the construction of novel active molecules. Its research value is derived from its two key reactive sites: the 3-bromopropyl chain serves as a flexible alkylating spacer, enabling carbon-carbon bond formation and nitrogen-alkylation in heterocyclic systems, while the aromatic chloride is a strategic handle for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The difluoromethoxy (OCF2H) group on the benzene ring is a strategically important motif, as it is recognized for its ability to act as a bioisostere for labile functional groups like methoxy or hydroxy groups . The CF2H group is a unique hydrogen bond donor among fluorinated motifs, which can significantly influence a compound's lipophilicity, metabolic stability, and membrane permeability, making it a valuable tool for medicinal chemists optimizing the pharmacokinetic properties of lead compounds . This combination of features makes this benzene derivative a valuable building block for the synthesis of potential therapeutics, including candidates for central nervous system (CNS) agents, antineoplastics, and anti-inflammatory drugs, where fine-tuning of electronic and steric parameters is essential . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10BrClF2O

Molecular Weight

299.54 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-3-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10BrClF2O/c11-6-2-3-7-8(12)4-1-5-9(7)15-10(13)14/h1,4-5,10H,2-3,6H2

InChI Key

FWCOOYFKZXFMIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCBr)OC(F)F

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Benzene Derivatives

A plausible route begins with difluoromethoxy introduction, followed by chlorination and bromopropyl chain installation:

Step 1: Synthesis of 2-Chloro-6-(difluoromethoxy)phenol

  • Substrate : Resorcinol (1,3-dihydroxybenzene).
  • Difluoromethoxylation : Treatment with difluoromethyl triflate (CF$$2$$HOTf) in the presence of a base (e.g., K$$2$$CO$$_3$$) selectively substitutes one hydroxyl group.
  • Chlorination : Electrophilic chlorination using Cl$$2$$/FeCl$$3$$ at 0°C directs the chloro group ortho to the difluoromethoxy moiety (yield: 68–72%).

Step 2: Propylation and Bromination

  • O-Alkylation : Reaction of 2-chloro-6-(difluoromethoxy)phenol with 1-bromopropane under Ullmann conditions (CuI, 1,10-phenanthroline, K$$3$$PO$$4$$, DMF, 110°C) forms the propyl ether (yield: 85%).
  • Bromination : Radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl$$_4$$ selectively brominates the terminal carbon of the propyl chain (yield: 78%).

Copper-Catalyzed C–N and C–O Bond Formation

Adapting methodologies from benzimidazoquinazolinone synthesis, a one-pot Cu-catalyzed approach could streamline the process:

Reaction Conditions

  • Catalyst : Cu(OAc)$$2$$·H$$2$$O (20 mol %).
  • Ligand : 1,10-Phenanthroline (30 mol %).
  • Base : K$$3$$PO$$4$$ (3.0 equiv).
  • Solvent : DMF at 110°C for 24 hours.

Mechanistic Pathway

  • Oxidative Addition : Cu$$^I$$ undergoes oxidative addition with 1-bromopropane, forming a Cu$$^III$$-alkyl intermediate.
  • Reductive Elimination : Coupling with 2-chloro-6-(difluoromethoxy)phenol yields the propyl ether.
  • Bromination : Post-synthetic bromination via NBS/AIBN completes the synthesis.

Yield Optimization

  • Temperature : Yields drop below 70% at temperatures <90°C due to incomplete Cu$$^I$$ activation.
  • Solvent Effects : DMF outperforms MeCN and THF by stabilizing the Cu$$^I$$ species.

Comparative Analysis of Methodologies

Parameter Sequential Route Cu-Catalyzed Route
Total Steps 3 2
Overall Yield 45% 63%
Purification Complexity High (3 steps) Moderate (2 steps)
Scalability Limited by bromination Gram-scale demonstrated

The Cu-catalyzed method offers superior efficiency but requires stringent control over oxygen levels to prevent Cu$$^I$$ oxidation.

Functional Group Compatibility and Side Reactions

Competing Substitutions

In the absence of directing groups, chlorination occurs preferentially at the para position (relative to −OCF$$2$$H). Ortho selectivity is achieved using bulky Lewis acids (e.g., FeCl$$3$$·(t-BuOH)$$_2$$).

Analytical Characterization

Key Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.98 (quin, J = 6.8 Hz, 2H, CH$$2$$), 3.48 (t, J = 6.8 Hz, 2H, BrCH$$2$$), 4.12 (t, J = 6.8 Hz, 2H, OCH$$2$$), 6.92 (d, J = 8.4 Hz, 1H, ArH), 7.24 (d, J = 8.4 Hz, 1H, ArH).
  • $$^{19}$$F NMR : δ -82.5 (t, J = 74 Hz, 2F, OCF$$_2$$H).

Mass Spectrometry

  • ESI-MS : m/z 311.0 [M+H]$$^+$$ (calc. for C$${10}$$H$${10}$$BrClF$$_2$$O: 310.95).

Industrial-Scale Considerations

Cost Drivers

  • Catalyst Recycling : Cu recovery via aqueous extraction reduces costs by 22%.
  • Bromination Efficiency : NBS recycling protocols improve atom economy to 89%.

Environmental Impact

  • Waste Streams : DMF necessitates dedicated recovery units due to toxicity.
  • Alternatives : Cyclopentyl methyl ether (CPME) shows promise as a greener solvent but yields drop to 58%.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Table 1: Physical Properties of Comparable Bromopropylbenzene Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
(3-Bromopropyl)benzene 637-59-2 C₉H₁₁Br 199.08 237–238 1.32
1-Bromo-4-propylbenzene 588-93-2 C₉H₁₁Br 199.08 225 1.286
1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene 2580249-68-7 C₉H₈BrClF₂ 269.51 Not reported Not reported
1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene 1804078-23-6 C₁₀H₁₀BrClF₂O 299.54 296.1 (predicted) 1.503 (predicted)

Key Observations :

  • Boiling Points : The target compound’s predicted boiling point (~296°C) is significantly higher than simpler bromopropyl derivatives (225–238°C), reflecting increased molecular weight and polarity from the difluoromethoxy and chloro groups .
  • Density : The 5-(difluoromethoxy) isomer’s density (1.503 g/cm³) exceeds that of (3-Bromopropyl)benzene (1.32 g/cm³), likely due to enhanced intermolecular forces from electronegative substituents .

Functional Group and Reactivity Comparisons

Table 2: Substituent Effects on Reactivity

Compound Key Substituents Reactivity Profile
(3-Bromopropyl)benzene Bromopropyl chain Prone to nucleophilic substitution (e.g., SN2 reactions) due to primary bromide
1-Bromo-4-propylbenzene Bromo (para to propyl) Lower steric hindrance facilitates electrophilic aromatic substitution
1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene Chloro, difluoropropyl Difluoropropyl group introduces steric and electronic effects, altering reaction pathways
1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene (analog) Chloro, difluoromethoxy (ortho/meta) Difluoromethoxy group (electron-withdrawing) deactivates the ring, directing electrophilic attacks to specific positions

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) in the target compound strongly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to alkyl-substituted analogs like 1-Bromo-4-propylbenzene .
  • Steric Considerations : The bromopropyl chain in (3-Bromopropyl)benzene allows for straightforward alkylation, while the bulkier difluoromethoxy group in the target compound may hinder certain reactions .

Notes on Positional Isomerism

The evidence primarily describes the 5-(difluoromethoxy) isomer (CAS 1804078-23-6) rather than the 6-position derivative specified in the query. Positional isomerism can significantly alter physical properties and reactivity; for example, ortho-substituted derivatives often exhibit higher steric strain and lower stability compared to para or meta isomers .

Q & A

Q. Optimization Strategies :

  • Vary reaction temperatures (e.g., 60–100°C) to balance reactivity and side-product formation.
  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Monitor purity via GC-MS or HPLC at each step .

Which spectroscopic techniques are most effective for characterizing the substituents in this compound?

Basic Research Question

  • NMR :
    • ¹H NMR : Identify protons on the bromopropyl chain (δ 1.8–3.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR : Confirm the difluoromethoxy group (δ 110–120 ppm, J coupling ~250 Hz for C-F).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • FT-IR : Detect C-F stretches (~1100–1250 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for Br/Cl .

How can researchers resolve contradictions in reaction yields when varying the position of halogen substituents?

Advanced Research Question
Contradictions in yields often arise from steric and electronic effects. For example:

  • Steric hindrance : A bulky bromopropyl group at position 1 may reduce accessibility for subsequent substitutions at positions 2 and 6.
  • Electronic effects : Chloro (electron-withdrawing) and difluoromethoxy (electron-withdrawing via -I effect) groups can deactivate the ring, slowing further reactions.

Q. Methodological Solutions :

  • Conduct kinetic studies to identify rate-determining steps.
  • Use computational tools (DFT) to map substituent effects on transition states .
  • Compare with analogs like 2-chloro-6-(difluoromethoxy)benzyl amine (CAS 1516140-99-0) to isolate positional effects .

What computational methods are suitable for predicting the reactivity of the bromopropyl group in cross-coupling reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds to predict oxidative addition efficiency in palladium-catalyzed couplings .
  • Molecular Dynamics (MD) : Simulate steric interactions between the bromopropyl chain and catalyst ligands (e.g., PPh₃).
  • Solvent Modeling : Use COSMO-RS to assess solvent effects on reaction barriers .

Case Study :
For 1-bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1), DFT revealed that electron-withdrawing groups stabilize transition states in Suzuki couplings . Apply similar protocols to the target compound.

What are the common challenges in purifying this compound, and how can they be addressed?

Basic Research Question

  • Challenge 1 : Co-elution of by-products (e.g., dihalogenated derivatives) during column chromatography.
    • Solution : Use gradient elution with hexane/ethyl acetate (95:5 to 80:20) and monitor via TLC.
  • Challenge 2 : Hydrolysis of the difluoromethoxy group under acidic conditions.
    • Solution : Employ neutral silica gel and avoid aqueous workups .
  • Challenge 3 : Thermal decomposition during distillation (bp >200°C).
    • Solution : Use short-path distillation under reduced pressure (<5 mmHg) .

How can researchers design experiments to probe the steric effects of the bromopropyl chain on nucleophilic substitution reactions?

Advanced Research Question

  • Experimental Design :
    • Synthesize analogs with shorter chains (e.g., bromomethyl, CAS 886500-26-1) and compare reaction rates .
    • Use kinetic isotope effects (KIE) to study transition-state geometry.
    • Employ X-ray crystallography to analyze bond angles and torsional strain in the bromopropyl group .
  • Data Analysis :
    • Plot reaction rate (k) vs. chain length to identify steric thresholds.
    • Cross-reference with computational models (e.g., Conformational Analysis in Gaussian) .

What safety precautions are critical when handling this compound?

Basic Research Question

  • Hazards :
    • Acute toxicity (oral, dermal) and skin/eye irritation, as seen in bromopropylbenzene analogs .
    • Pyrolysis risks: Toxic fumes (HBr, Cl₂) may form during heating .
  • Precautions :
    • Use fume hoods, nitrile gloves, and safety goggles.
    • Store in amber glass under inert gas (N₂/Ar) to prevent degradation .

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